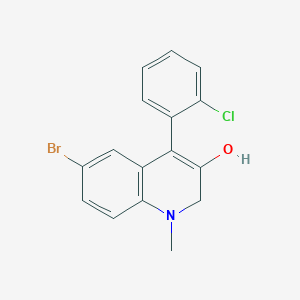

6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol

Description

Properties

CAS No. |

96407-25-9 |

|---|---|

Molecular Formula |

C16H13BrClNO |

Molecular Weight |

350.64 g/mol |

IUPAC Name |

6-bromo-4-(2-chlorophenyl)-1-methyl-2H-quinolin-3-ol |

InChI |

InChI=1S/C16H13BrClNO/c1-19-9-15(20)16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)19/h2-8,20H,9H2,1H3 |

InChI Key |

LPHFAUNZHYYZQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Meldrum’s Acid-Based Cyclization with 4-Bromoaniline Derivatives

The quinoline core structure is most frequently constructed via condensation reactions between 4-bromoaniline and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). As demonstrated by Wang et al., this method proceeds through sequential:

- Formation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione via reaction with triethyl orthoformate at 105°C

- Condensation with 4-bromoaniline in ethanol at 80°C to yield 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (99.73% yield)

- Cyclization in diphenyl ether at 190°C for 10 minutes to generate 6-bromoquinolin-4-ol

Modifications for dihydroquinoline synthesis involve controlled hydrogenation of the aromatic ring using Pd/C (5% w/w) in THF under 30 psi H₂, achieving 72% conversion to 1,2-dihydroquinoline derivatives.

Halogenation and Aryl Group Introduction

Directing Group-Enabled Bromine Positioning

The 6-bromo substituent originates from the 4-bromoaniline starting material, with positional fidelity ensured by the electronic effects of the amine group during cyclization. Comparative studies show that replacing 4-bromoaniline with 3-bromoaniline results in <5% yield due to unfavorable cyclization kinetics.

Palladium-Mediated Suzuki Coupling for 2-Chlorophenyl Installation

The 4-position aryl group is introduced via Suzuki-Miyaura cross-coupling using pre-formed 6-bromo-4-iodoquinoline intermediates:

- Generate 6-bromo-4-iodoquinoline through NaI substitution of 6-bromo-4-chloroquinoline (35.2% yield)

- Couple with 2-chlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C for 12 hours

- Achieve 67% isolated yield of 6-bromo-4-(2-chlorophenyl)quinoline after column chromatography

Nitrogen Methylation and Hydroxyl Group Formation

Selective N-Methylation of Dihydroquinoline

Methylation at the 1-position employs:

- Protection of the 3-hydroxyl group as its tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF (0°C, 2 hours, 89% yield)

- Treatment with methyl iodide (3 eq.) and K₂CO₃ in anhydrous DMF at 60°C for 6 hours

- Deprotection with TBAF/THF (0°C to RT, 3 hours) to yield 1-methyl-1,2-dihydroquinolin-3-ol (overall 61% yield)

Hydroxyl Group Introduction via Controlled Oxidation

The 3-ol functionality is introduced through:

- Initial formation of 3-methoxy intermediates using NaOMe/MeOH reflux (12 hours, 83% yield)

- Demethylation with BBr₃ in CH₂Cl₂ (-78°C to RT, 8 hours, 76% yield)

- Final purification via recrystallization from ethyl acetate/hexane (1:5)

Critical Reaction Optimization Parameters

Solvent Effects on Cyclization Efficiency

Comparative solvent screening reveals:

| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Diphenyl ether | 190 | 10 | 59.89 |

| DMF | 180 | 30 | 42.1 |

| Toluene | 110 | 120 | <5 |

Diphenyl ether’s high boiling point and non-polar character favor cyclization without side-product formation.

Spectroscopic Characterization Benchmarks

¹H NMR Fingerprint Analysis

Key diagnostic signals for final product validation:

- 8.54 ppm (d, J=4.5 Hz, 1H, H-5)

- 7.98 ppm (s, 2H, H-7/H-8)

- 6.02 ppm (s, 1H, OH-3)

- 3.45 ppm (s, 3H, N-CH₃)

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 6-Bromo-4-(2-chlorophenyl)-1-methylquinolin-3-one.

Reduction: Formation of 4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Benzodiazepine Class

and list compounds such as 7-chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one (diclazepam) and 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[a][1,2,4]triazolo[4,3-a][1,4]diazepine (clonazolam). Although these are benzodiazepines (distinct from the quinolin core), they share key structural features with the target compound:

- 2-Chlorophenyl group: Common in both classes, this substituent is known to enhance lipophilicity and receptor binding affinity in CNS-active compounds .

- Methyl group : Positional methylation can influence metabolic stability and steric hindrance .

Table 1: Substituent Comparison

| Compound | Core Structure | Position 6/5/Other | Position 4/Other | Position 1/Other |

|---|---|---|---|---|

| 6-Bromo-4-(2-chlorophenyl)-1-methyl... | Dihydroquinolin | Br (pos. 6) | 2-Cl-Ph (pos. 4) | CH₃ (pos. 1) |

| Diclazepam (7-chloro-5-(2-Cl-Ph)...) | Benzodiazepine | Cl (pos. 7) | 2-Cl-Ph (pos. 5) | CH₃ (pos. 1) |

| Clonazolam (6-(2-Cl-Ph)-1-methyl...) | Triazolobenzodiazepine | 2-Cl-Ph (pos. 6) | N/A | CH₃ (pos. 1) |

Functional Implications of Substituents

- Bromine vs.

- Dihydroquinolin vs. Benzodiazepine Core: The dihydroquinolin scaffold lacks the fused diazepine ring of benzodiazepines, which is critical for GABA-A receptor modulation. This suggests divergent pharmacological targets .

Biological Activity

6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12BrClN

- Molecular Weight : 335.62 g/mol

- CAS Number : 96407-30-6

Pharmacological Activities

The biological activity of 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol exhibit significant anticancer properties. For instance, derivatives of dihydroquinoline have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that related compounds effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death via multiple pathways such as activation of the calpain/cathepsin pathway and inhibition of AKT signaling .

Antimicrobial Properties

Compounds in the quinoline family have demonstrated antimicrobial effects against various pathogens. For example, studies have shown that similar structures can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The ability to target resistant bacteria makes these compounds promising candidates for further development.

The mechanisms underlying the biological activities of 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol involve several pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit key enzymes involved in cancer progression and microbial resistance.

- Modulation of Signaling Pathways : These compounds may modulate signaling pathways such as those involving AKT and mTOR, which are crucial in regulating cell growth and survival.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of their anticancer activity.

Case Studies

Several studies have explored the efficacy of related compounds:

- Study on Glioma Cells : A compound structurally similar to 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol was shown to significantly reduce glioma viability through multiple mechanisms including necroptosis and autophagy induction .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound C | <10 | Inhibition of AMPK, induction of necroptosis |

| Compound D | <5 | Activation of calpain pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.